molecular formula C3H5F2NO B7855975 (NZ)-N-(1,1-difluoropropan-2-ylidene)hydroxylamine

(NZ)-N-(1,1-difluoropropan-2-ylidene)hydroxylamine

Cat. No. B7855975
M. Wt: 109.07 g/mol
InChI Key: VNWVMFRXDOXYPP-KXFIGUGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(NZ)-N-(1,1-difluoropropan-2-ylidene)hydroxylamine is a useful research compound. Its molecular formula is C3H5F2NO and its molecular weight is 109.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality (NZ)-N-(1,1-difluoropropan-2-ylidene)hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (NZ)-N-(1,1-difluoropropan-2-ylidene)hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (NZ)-N-(1,1-difluoropropan-2-ylidene)hydroxylamine involves the reaction of (Z)-N-hydroxy-1,1-difluoropropan-2-imine with a reducing agent to form the desired compound.

Starting Materials
(Z)-N-hydroxy-1,1-difluoropropan-2-imine, Reducing agent

Reaction
Step 1: Dissolve (Z)-N-hydroxy-1,1-difluoropropan-2-imine in a suitable solvent such as ethanol or methanol., Step 2: Add the reducing agent to the solution and stir the mixture at room temperature for several hours., Step 3: Filter the mixture to remove any solid impurities., Step 4: Concentrate the filtrate under reduced pressure to obtain the crude product., Step 5: Purify the crude product by recrystallization or column chromatography to obtain the final product, (NZ)-N-(1,1-difluoropropan-2-ylidene)hydroxylamine.

properties

IUPAC Name

(NZ)-N-(1,1-difluoropropan-2-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F2NO/c1-2(6-7)3(4)5/h3,7H,1H3/b6-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWVMFRXDOXYPP-KXFIGUGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(NZ)-N-(1,1-difluoropropan-2-ylidene)hydroxylamine

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